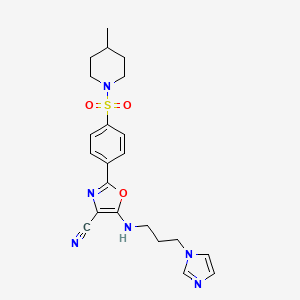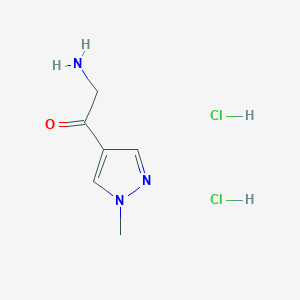
5-ethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a thiophene ring and a quinoline moiety, making it a versatile molecule for various applications.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '5-ethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide' involves the reaction of 5-ethylthiophene-2-sulfonamide with 2-oxo-1,2,3,4-tetrahydroquinoline in the presence of a suitable reagent.
Starting Materials
5-ethylthiophene-2-sulfonamide, 2-oxo-1,2,3,4-tetrahydroquinoline
Reaction
To a solution of 5-ethylthiophene-2-sulfonamide (1.0 equiv) in a suitable solvent, add 2-oxo-1,2,3,4-tetrahydroquinoline (1.2 equiv) and a suitable reagent such as triethylamine or N,N-diisopropylethylamine., Stir the reaction mixture at room temperature for several hours until completion., Isolate the product by filtration or chromatography and purify it by recrystallization from a suitable solvent.
Mechanism Of Action
The exact mechanism of action of 5-ethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is still under investigation. However, it has been suggested that it works by inhibiting certain enzymes and proteins involved in the inflammatory and cancer pathways, leading to a reduction in inflammation and cancer cell growth.
Biochemical And Physiological Effects
Studies have shown that 5-ethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide has several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells, leading to a reduction in cancer cell growth.
Advantages And Limitations For Lab Experiments
The advantages of using 5-ethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide in lab experiments are its potent anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. However, its limitations include its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 5-ethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide. One direction is to further investigate its mechanism of action and identify its specific targets in the inflammatory and cancer pathways. Another direction is to study its potential as a therapeutic agent for other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further research is needed to optimize its solubility in water and improve its bioavailability.
Scientific Research Applications
5-ethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide has been extensively studied for its potential applications in various fields of scientific research. One of its primary applications is in the field of medicinal chemistry, where it has been studied for its potential as a therapeutic agent for various diseases. It has been shown to have potent anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.
properties
IUPAC Name |
5-ethyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-2-12-5-8-15(21-12)22(19,20)17-11-4-6-13-10(9-11)3-7-14(18)16-13/h4-6,8-9,17H,2-3,7H2,1H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQUGXVSYYAUQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethoxybenzyl)-1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2396029.png)
![[7-(Hydroxymethyl)-2,3,3a,5,6,7a-hexahydro-1H-4,7-epoxyisoindol-4-yl]methanol;hydrochloride](/img/structure/B2396030.png)



![N-(4-fluoro-3-nitrophenyl)-1-[(4-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2396037.png)

![2-({5-[(2-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2396040.png)
![N-(4-bromophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2396041.png)
![N-[[3-(Dimethylamino)pyridin-2-yl]methyl]but-2-ynamide](/img/structure/B2396042.png)

![N-(3,5-dimethylphenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2396046.png)
